Risperidone-D6
概要
説明
Risperidone-D6, also known as R 64 766-d6, is the deuterium labeled Risperidone . It is a serotonin 5-HT 2 receptor blocker, P-Glycoprotein inhibitor, and potent dopamine D 2 receptor antagonist . It is used primarily in the treatment of schizophrenia but also in managing manic or mixed episodes in persons with bipolar disorder and symptoms of anger, frustration, or distress in persons with autistic disorders .
Synthesis Analysis
Risperidone-D6 can be synthesized using a miniemulsion polymerization technique . The process involves using risperidone as the template, MAA as the functional monomers, and TRIM as the cross-linker in acetonitrile as solvent .Molecular Structure Analysis
Risperidone-D6 has a molecular weight of 416.52 and its formula is C23H21D6FN4O2 . It is thought to be related to its action as a dopamine and serotonin antagonist .Chemical Reactions Analysis
Risperidone is metabolized primarily by cytochrome P450 2D6 (CYP2D6) into the active metabolite 9-hydroxyrisperidone . The plasma drug concentrations of Risperidone vary greatly among individuals, and are associated with the CYP2D6 phenotypes .Physical And Chemical Properties Analysis
Risperidone-D6 has a molecular weight of 416.52 and its formula is C23H21D6FN4O2 . The physical state of Risperidone in implants matrix was analyzed by differential scanning calorimetry (DSC) and X-ray diffraction (XRD) analysis .科学的研究の応用
Genetic Correlates and Treatment Response : A study found a significant association between genetic polymorphisms (specifically DRD2, 5-HT2A, and CYP2D6 gene polymorphisms) and the response to risperidone treatment in individuals with schizophrenia. This highlights the role of genetic factors in determining treatment efficacy (Kaur et al., 2017).
Effects of CYP2D6 Phenotypes in Youth : Another study systematically reviewed the impact of CYP2D6 variants on risperidone responses in children and adolescents. The findings suggested that different genetic variants influence risperidone's efficacy, pharmacokinetics, and drug interactions. This indicates the importance of genetic profiling in pediatric populations treated with risperidone (Dodsworth et al., 2018).
Binding Geometries in Dopamine Receptors : Research exploring the binding orientations of risperidone in dopamine D3 receptors revealed two distinct orientations. This study provides insights into how risperidone's binding mechanism can contribute to its effectiveness in treating schizophrenia and irritability in autism spectrum disorders, with a reduced incidence of side effects (Zanatta et al., 2016).
Optimization of Risperidone Therapy : A study focused on optimizing risperidone maintenance therapy by assessing the influence of CYP2D6 gene polymorphisms. The research highlighted the role of these genetic polymorphisms in affecting risperidone's clinical efficacy and receptor occupancy, thus guiding personalized treatment approaches (Li et al., 2018).
Impact of Dopamine Receptor Polymorphisms : Research investigating the effect of the Ser9Gly polymorphism in the dopamine D3 receptor gene on risperidone response found that certain genotypes were associated with better performance on negative symptoms and social functioning. This study contributes to understanding the genetic factors influencing risperidone's therapeutic effects (Lane et al., 2005).
Neurotransmitter Receptor Occupancy : An ex vivo study on the occupancy of various neurotransmitter receptors by risperidone compared to clozapine and haloperidol provided detailed insights into risperidone's receptor binding profile. This research is crucial for understanding the pharmacodynamics of risperidone and its unique properties among antipsychotics (Schotte et al., 1993).
作用機序
Target of Action
Risperidone, also known as Risperidone-D6, is a second-generation antipsychotic medication primarily used to treat mental health disorders such as schizophrenia, bipolar mania, and psychosis . The primary targets of Risperidone are dopaminergic D2 receptors and serotonergic 5-HT2A receptors in the brain . These receptors play a crucial role in regulating mood and behavior .
Mode of Action
Risperidone acts by inhibiting the activity of dopaminergic D2 and serotonergic 5-HT2A receptors in the brain . This inhibition reduces the overactivity of central mesolimbic pathways and mesocortical pathways, which are thought to be the underlying cause of schizophrenia and various mood disorders . Risperidone binds with a very high affinity to 5-HT2A receptors, approximately 10-20 fold greater than the drug’s binding affinity to D2 receptors .
Biochemical Pathways
Risperidone primarily affects the dopaminergic and serotonergic pathways in the brain . By inhibiting D2 and 5-HT2A receptors, Risperidone reduces the overactivity of these pathways, thereby alleviating symptoms of schizophrenia and mood disorders . Additionally, genetic polymorphisms in the cytochrome P450 2D6 (CYP2D6) enzyme, which metabolizes Risperidone, can influence the drug’s effects .
Pharmacokinetics
Risperidone is metabolized primarily by the cytochrome P450 2D6 (CYP2D6) into the active metabolite 9-hydroxyrisperidone . The plasma levels of Risperidone vary greatly among individuals, and this variation is associated with the CYP2D6 phenotypes . For example, individuals with CYP2D6*10 homozygous mutations have higher plasma levels of Risperidone and a higher Risperidone/9-hydroxyrisperidone ratio than those with heterozygous mutations .
Result of Action
The primary action of Risperidone is to decrease dopaminergic and serotonergic pathway activity in the brain, thereby reducing symptoms of schizophrenia and mood disorders . Risperidone treatment may also lead to various side effects, including weight gain, glucose and lipid metabolic abnormalities, and reproductive endocrine dysfunctions .
Action Environment
The action of Risperidone can be influenced by various environmental factors, including the presence of other drugs. For instance, the Dutch Pharmacogenetics Working Group (DPWG) recommends a reduction of Risperidone dose in CYP2D6 poor metabolizers . Moreover, Risperidone dose should be evaluated when a CYP2D6, CYP3A4, or ABCB1 inhibitor is administered concomitantly .
Safety and Hazards
将来の方向性
Future studies could explore dose recommendations for risperidone in Asian people based on cytochrome P450 enzyme CYP2D6 genotype . Another direction could be to investigate the influence of CYP2D6 genetic polymorphism on risperidone metabolism, thereby affecting risperidone’s effects and safeties in patients with chronic schizophrenia .
特性
IUPAC Name |
9,9-dideuterio-3-[2-[4-(7-deuterio-6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-(trideuteriomethyl)-7,8-dihydro-6H-pyrido[1,2-a]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22/h5-6,14,16H,2-4,7-13H2,1H3/i1D3,4D2,14D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPZEAPATHNIPO-XWPSJGBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C=CC2=C1ON=C2C3CCN(CC3)CCC4=C(N=C5C(CCCN5C4=O)([2H])[2H])C([2H])([2H])[2H])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Risperidone-D6 |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。